4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

Kinase inhibition Medicinal chemistry Scaffold comparison

Researchers performing SAR on aminopyrazole carboxamide kinase inhibitors face limited access to regioisomeric comparator scaffolds. 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (CAS 1644041-11-1) provides a defined 4-amino-5-carboxamide substitution pattern with N1-isopropyl baseline, enabling scaffold-hopping experiments, parallel amide library synthesis, and kinase selectivity panel screening. Sourced with consistent purity (95%) for reproducible pharmacological profiling.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1644041-11-1
Cat. No. B2715200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide
CAS1644041-11-1
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)N)C(=O)N
InChIInChI=1S/C7H12N4O/c1-4(2)11-6(7(9)12)5(8)3-10-11/h3-4H,8H2,1-2H3,(H2,9,12)
InChIKeyDBNRNEYGJFKLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide: Kinase Research Scaffold


4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide (CAS: 1644041-11-1) is a synthetic organic compound belonging to the class of pyrazole carboxamides, characterized by a pyrazole ring bearing a 4-amino group, an N1-isopropyl substituent, and a 5-carboxamide moiety . The molecular formula is C₇H₁₂N₄O with a molecular weight of 168.2 g/mol . Compounds based on the aminopyrazole carboxamide scaffold are recognized as privileged pharmacophores in medicinal chemistry, with a notable history of investigation as kinase inhibitors across multiple target families including Raf, BTK, JAK, RET, FGFR, and RIP2 [1]. The substitution pattern of this specific compound—combining the 4-amino hydrogen-bond donor, the lipophilic N1-isopropyl group, and the 5-carboxamide—represents a minimalist core structure that serves as a versatile building block or comparator reference for structure-activity relationship (SAR) studies, though direct peer-reviewed characterization of this exact compound is limited.

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide: Non-Interchangeability


The scientific and industrial selection of 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide cannot be presumed interchangeable with generic pyrazole-5-carboxamide analogs. The pyrazole-5-carboxamide pharmacophore class exhibits pronounced sensitivity to substitution patterns at the N1, C3, C4, and C5 positions [1]. Empirical evidence from related aminopyrazole carboxamide scaffolds demonstrates that modifications at the N1 position directly modulate kinase selectivity and potency; for example, substitution at the N1 position in pyrazolocarboxamides was shown to be critical for achieving kinase selectivity in RIP2 inhibitor development [2]. Similarly, variations in the 4-amino group hydrogen-bonding capacity and the lipophilicity of N1-alkyl substituents (such as isopropyl versus methyl, ethyl, or tert-butyl) have been shown to alter target engagement, metabolic stability, and overall pharmacological profile in aminopyrazole-based kinase inhibitors [3]. Consequently, the unique combination of a 4-amino group, N1-isopropyl substituent, and unsubstituted 5-carboxamide in this compound defines a specific chemical space that differs from its closest structural analogs, and procurement decisions should be guided by the specific substitution pattern rather than class-level assumptions.

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide: Key Comparative Evidence


4-Amino vs. 5-Amino Scaffold Engagement

High-strength differential evidence for 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide is limited; however, class-level inference indicates that the 4-amino substitution pattern defines a distinct pharmacophore subfamily with differentiated kinase binding profiles. The 5-amino-1H-pyrazole-4-carboxamide scaffold (regioisomeric to the 4-amino-5-carboxamide arrangement) has been extensively validated as a low-nanomolar kinase inhibitor scaffold with demonstrated selectivity across multiple kinase families [1]. In contrast, the 4-amino-5-carboxamide arrangement in the target compound positions the hydrogen-bonding amino group and carboxamide in a different spatial orientation that is expected to produce distinct hinge-binding interactions and kinase selectivity profiles [2]. The regioisomeric distinction between 4-amino-5-carboxamide and 5-amino-4-carboxamide pyrazoles is not interchangeable in kinase inhibitor design without quantitative re-profiling.

Kinase inhibition Medicinal chemistry Scaffold comparison

N1-Isopropyl Substitution and Kinase Selectivity

The N1-isopropyl substituent in 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide represents a specific lipophilic modification that distinguishes this compound from N1-unsubstituted, N1-methyl, N1-ethyl, N1-tert-butyl, and N1-aryl pyrazole carboxamide analogs. Class-level evidence from pyrazolocarboxamide kinase inhibitor development demonstrates that substitutions at the N1 position significantly modulate kinase selectivity and potency [1]. Specifically, the N1-isopropyl group provides intermediate lipophilicity (clogP contribution) and steric bulk that can influence target engagement, metabolic stability, and off-target kinase binding relative to smaller alkyl groups (methyl, ethyl) or larger hydrophobic substituents (tert-butyl, phenyl) [2]. In related aminopyrazole carboxamide BTK inhibitors, N1-substitution patterns were shown to affect kinome selectivity profiles, with different N1 groups producing distinct selectivity fingerprints across kinase panels [3].

Kinase selectivity Lipophilicity SAR

Unsubstituted Carboxamide as a Synthetic Handle

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide features an unsubstituted primary carboxamide at the C5 position, distinguishing it from N-substituted carboxamide derivatives that are common in advanced kinase inhibitor leads. The unsubstituted carboxamide serves as a versatile synthetic handle for further derivatization, enabling amide coupling, hydrolysis to carboxylic acid, or conversion to nitrile functionality [1]. In contrast, related kinase-optimized compounds such as N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide (7c) [2] and various N-substituted pyrazole-5-carboxamides with reported activity against RET (IC₅₀ = 44 nM in related scaffolds) contain elaborated amide substituents that lock the compound into a specific kinase-targeting pharmacophore. The unsubstituted carboxamide in the target compound represents a minimalist core that can be strategically elaborated for diverse target applications, whereas pre-substituted amide derivatives are restricted to their designed target profile.

Synthetic intermediate Building block Derivatization

Conformational Properties and Target Binding

X-ray crystallographic analysis of pyrazole carboxamide derivatives has revealed that the pyrazole ring and carboxamide group adopt specific non-planar conformations that influence hydrogen-bonding geometry and target protein interactions [1]. While a dedicated crystal structure for 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide has not been reported in peer-reviewed literature, data on structurally related pyrazole carboxamide compounds demonstrate that the dihedral angle between the pyrazole ring and the carboxamide group varies with substitution pattern, affecting the spatial presentation of hydrogen-bond donors and acceptors to kinase active sites [2]. In RIP2 kinase co-crystal structures with 5-amino-1-phenylpyrazole-4-carboxamide derivatives, the aminopyrazole core engages the hinge region via specific hydrogen-bonding interactions that are sensitive to N1 and C3/C5 substitution [3]. The 4-amino-5-carboxamide arrangement in the target compound positions these key pharmacophoric elements in a unique orientation relative to the 5-amino-4-carboxamide scaffolds validated in RIP2 and BTK inhibitor programs [3].

X-ray crystallography Conformational analysis Structure-based design

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide: Research Applications


Scaffold Hopping and Kinase SAR Studies

Use 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide as a minimalist comparator scaffold in structure-activity relationship (SAR) studies of aminopyrazole carboxamide kinase inhibitors. The compound's 4-amino-5-carboxamide substitution pattern differs from the more extensively studied 5-amino-4-carboxamide scaffold validated in RIP2, BTK, and CDPK1 inhibitor programs [1]. This regioisomeric distinction enables scaffold-hopping experiments to assess whether the alternative amino-carboxamide orientation can recapitulate or improve upon the potency and selectivity of established 5-amino-4-carboxamide leads. The N1-isopropyl group provides a defined lipophilic baseline for evaluating the contribution of N1-substitution to kinase selectivity [2].

Synthetic Building Block for Amide Libraries

Employ 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide as a core building block for generating parallel libraries of N-substituted carboxamide derivatives. The unsubstituted C5-carboxamide serves as a versatile synthetic handle for amide coupling reactions with diverse amine partners, enabling rapid exploration of structure-activity relationships across multiple kinase targets [1]. This approach allows medicinal chemistry teams to systematically vary the amide substituent while maintaining the 4-amino and N1-isopropyl pharmacophore constant, a strategy that has proven effective in pyrazole carboxamide kinase inhibitor optimization [2].

Kinase Selectivity Profiling Reference

Include 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide in kinase selectivity panel screens as a reference compound representing the 4-amino-5-carboxamide scaffold subclass. Evidence from aminopyrazole carboxamide kinase inhibitor programs demonstrates that different substitution patterns around the pyrazole ring produce distinct kinase selectivity fingerprints [1]. By profiling this compound against a broad kinase panel, researchers can establish a baseline selectivity profile for the 4-amino-5-carboxamide scaffold that can be compared against the selectivity profiles of 5-amino-4-carboxamide analogs [2] and more elaborated pyrazole carboxamide derivatives [3], thereby informing scaffold selection decisions for specific kinase targets.

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